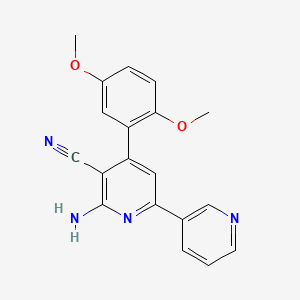![molecular formula C28H46OSi2 B14175163 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol CAS No. 918826-07-0](/img/structure/B14175163.png)
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol is a chemical compound known for its unique structure and properties. It consists of a phenol group substituted at the 3 and 5 positions with ethynyl groups, each bonded to a tri(propan-2-yl)silyl group.
Vorbereitungsmethoden
The synthesis of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and tri(propan-2-yl)silylacetylene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the phenol and the silylacetylene.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to yield different derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products depend on the specific reaction conditions but can include various substituted phenols, quinones, and reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of 3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress and signal transduction, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol can be compared with other similar compounds:
Similar Compounds: These include other silyl-substituted phenols and ethynyl derivatives.
Eigenschaften
CAS-Nummer |
918826-07-0 |
|---|---|
Molekularformel |
C28H46OSi2 |
Molekulargewicht |
454.8 g/mol |
IUPAC-Name |
3,5-bis[2-tri(propan-2-yl)silylethynyl]phenol |
InChI |
InChI=1S/C28H46OSi2/c1-20(2)30(21(3)4,22(5)6)15-13-26-17-27(19-28(29)18-26)14-16-31(23(7)8,24(9)10)25(11)12/h17-25,29H,1-12H3 |
InChI-Schlüssel |
NZYVNSUNTQDCRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=CC(=CC(=C1)O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


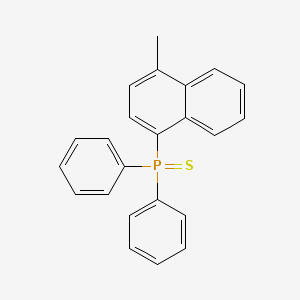
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
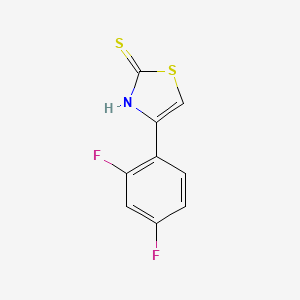
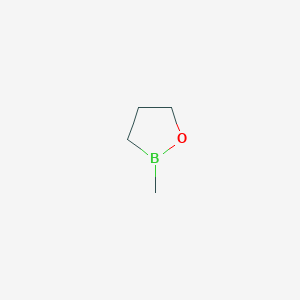
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
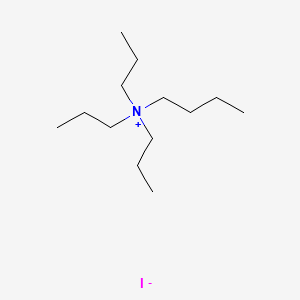
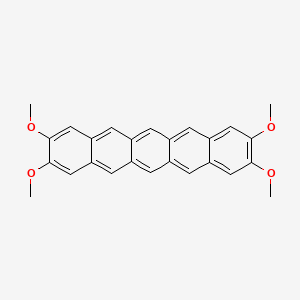
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
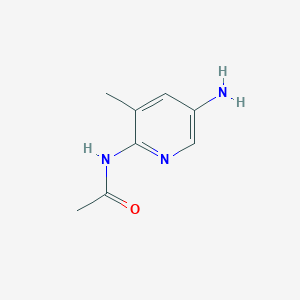

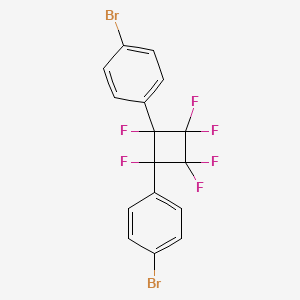
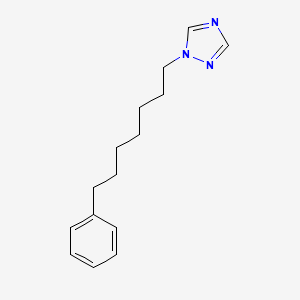
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
